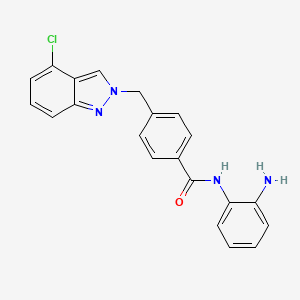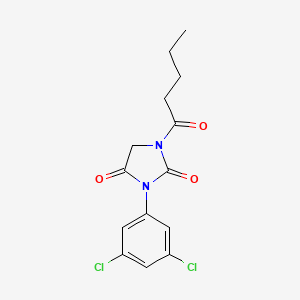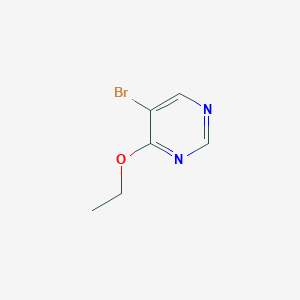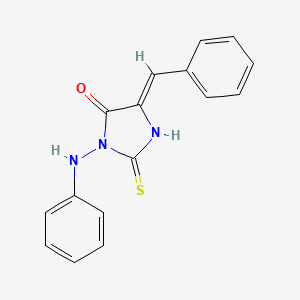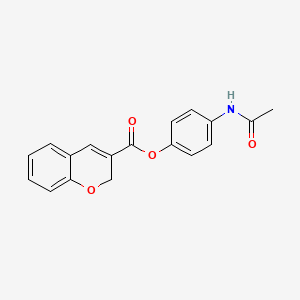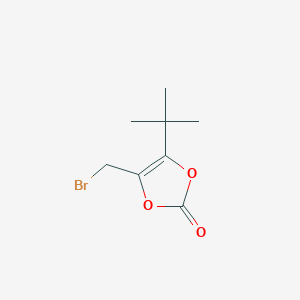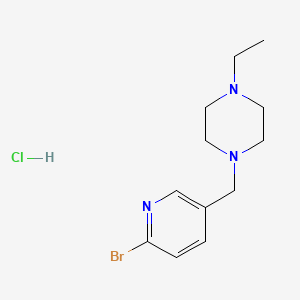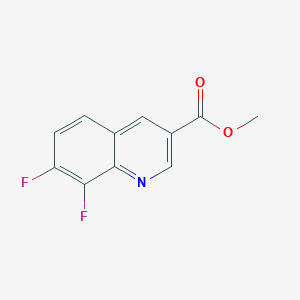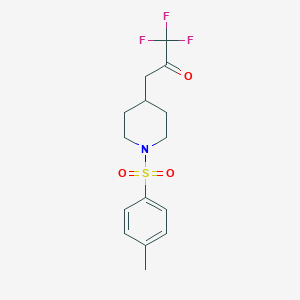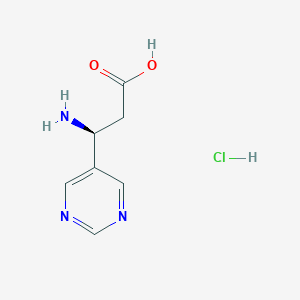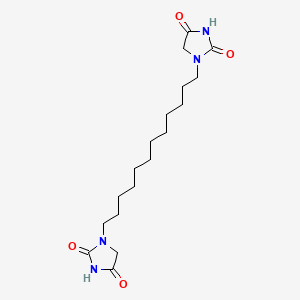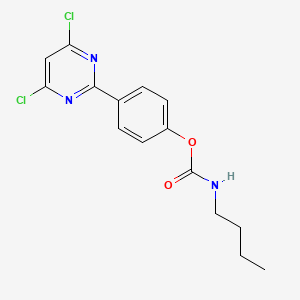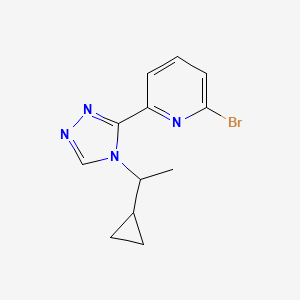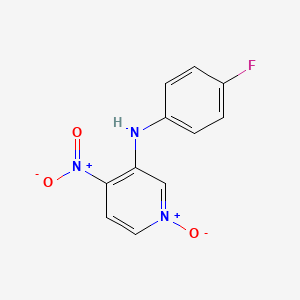
3-((4-Fluorophenyl)amino)-4-nitropyridine 1-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((4-Fluorophenyl)amino)-4-nitropyridine 1-oxide is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a fluorophenyl group, an amino group, and a nitro group attached to a pyridine ring with an oxide functionality
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-Fluorophenyl)amino)-4-nitropyridine 1-oxide typically involves the nitration of a pyridine derivative followed by the introduction of the fluorophenylamino group. One common method involves the nitration of 4-chloropyridine to form 4-nitropyridine, which is then reacted with 4-fluoroaniline under suitable conditions to yield the desired compound. The reaction conditions often include the use of solvents such as acetonitrile or dichloromethane and catalysts like palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-pressure reactors and advanced purification techniques like crystallization and chromatography may also be employed.
Chemical Reactions Analysis
Types of Reactions
3-((4-Fluorophenyl)amino)-4-nitropyridine 1-oxide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Oxidation: The amino group can be oxidized to a nitroso or nitro group under strong oxidizing conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols, solvents like dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: Formation of 3-((4-Fluorophenyl)amino)-4-aminopyridine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of nitroso or nitro derivatives.
Scientific Research Applications
3-((4-Fluorophenyl)amino)-4-nitropyridine 1-oxide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is explored for its use in the synthesis of advanced materials, including polymers and nanomaterials.
Biological Studies: It is used in biochemical assays to study enzyme interactions and cellular pathways.
Industrial Applications: The compound is investigated for its potential use in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-((4-Fluorophenyl)amino)-4-nitropyridine 1-oxide involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorophenylamino group can form hydrogen bonds and hydrophobic interactions with target proteins, while the nitro group can participate in redox reactions. These interactions can modulate the activity of enzymes and signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Nitropyridine 1-oxide: Lacks the fluorophenylamino group, making it less versatile in terms of chemical reactivity and biological activity.
3-Amino-4-nitropyridine 1-oxide: Similar structure but without the fluorophenyl group, which may affect its pharmacokinetic properties.
4-Fluoroaniline: Contains the fluorophenyl group but lacks the pyridine and nitro functionalities, limiting its applications.
Uniqueness
3-((4-Fluorophenyl)amino)-4-nitropyridine 1-oxide is unique due to the combination of the fluorophenyl, amino, and nitro groups on a pyridine ring. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C11H8FN3O3 |
|---|---|
Molecular Weight |
249.20 g/mol |
IUPAC Name |
N-(4-fluorophenyl)-4-nitro-1-oxidopyridin-1-ium-3-amine |
InChI |
InChI=1S/C11H8FN3O3/c12-8-1-3-9(4-2-8)13-10-7-14(16)6-5-11(10)15(17)18/h1-7,13H |
InChI Key |
URCTUTMZCTWEHB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC2=C(C=C[N+](=C2)[O-])[N+](=O)[O-])F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


